![molecular formula C20H29N3OS B4654925 N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide](/img/structure/B4654925.png)
N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide
Overview
Description
N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide, also known as A-366, is a novel and potent inhibitor of the histone methyltransferase G9a. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer and other diseases.
Mechanism of Action
N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide inhibits the activity of G9a by binding to the enzyme's active site. This prevents G9a from methylating histone H3 at lysine 9, which is required for the repression of tumor suppressor genes. N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide has also been shown to induce the expression of tumor suppressor genes, such as p21 and p16, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on G9a, N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide has been shown to modulate other epigenetic regulators, such as LSD1 and DNMT1. N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide has also been shown to induce the differentiation of embryonic stem cells into neural progenitor cells, suggesting its potential applications in regenerative medicine. However, further studies are needed to fully understand the biochemical and physiological effects of N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide.
Advantages and Limitations for Lab Experiments
N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of G9a, making it a valuable tool for studying the role of G9a in epigenetic regulation and disease. N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and potential toxicity are not fully understood. Further studies are needed to evaluate the safety and efficacy of N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide in animal models and humans.
Future Directions
There are several future directions for the study of N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide. One area of research is the development of more potent and selective inhibitors of G9a. Another area of research is the evaluation of N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide in preclinical and clinical studies for the treatment of cancer and other diseases. N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide has also shown potential applications in regenerative medicine, and further studies are needed to explore its potential in this field. Overall, N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide is a promising compound with significant potential for the development of novel therapeutics.
Scientific Research Applications
N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. The compound has been shown to inhibit the activity of G9a, a histone methyltransferase that plays a critical role in the regulation of gene expression. G9a has been implicated in the development and progression of various types of cancer, including breast, lung, and liver cancer. N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-(1-adamantyl)-4-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3OS/c24-19(21-20-11-15-8-16(12-20)10-17(9-15)13-20)23-5-3-22(4-6-23)14-18-2-1-7-25-18/h1-2,7,15-17H,3-6,8-14H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGJVBLMZLUOMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Adamantan-1-YL)-4-[(thiophen-2-YL)methyl]piperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.